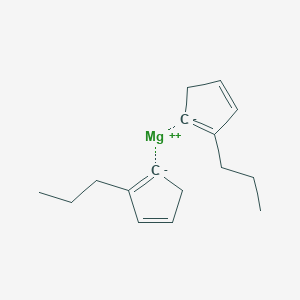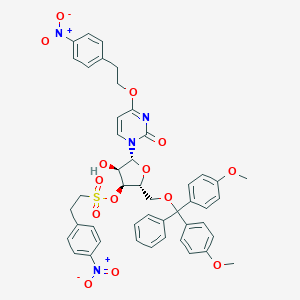
5-Dtnesu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dtnesu is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. This receptor plays a crucial role in glucose homeostasis and incretin hormone secretion, making 5-Dtnesu a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity.
作用機序
5-Dtnesu activates the 5-Dtnesu receptor, which is coupled to the Gαs protein, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This, in turn, triggers the release of insulin from pancreatic beta cells and the secretion of incretin hormones from intestinal enteroendocrine cells. The activation of 5-Dtnesu also leads to the inhibition of glucagon secretion and the stimulation of glucose uptake in peripheral tissues.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Dtnesu are primarily mediated through its activation of the 5-Dtnesu receptor. It has been shown to increase insulin secretion, enhance glucose tolerance, improve lipid metabolism, and reduce food intake in animal models. Moreover, it has been demonstrated to increase the secretion of incretin hormones such as GLP-1 and GIP, which have been shown to have beneficial effects on glucose homeostasis.
実験室実験の利点と制限
One of the main advantages of using 5-Dtnesu in lab experiments is its potency and selectivity for the 5-Dtnesu receptor. This makes it a useful tool for studying the physiological and biochemical effects of 5-Dtnesu activation in vitro and in vivo. However, one limitation is its synthetic nature, which may limit its translational potential. Moreover, its long-term safety and efficacy in humans remain to be established.
将来の方向性
Several future directions for research on 5-Dtnesu can be identified. One area of interest is the development of more potent and selective 5-Dtnesu agonists that can be used as therapeutic agents for metabolic disorders. Another direction is the investigation of the molecular mechanisms underlying the effects of 5-Dtnesu on glucose homeostasis and incretin hormone secretion. Additionally, the safety and efficacy of 5-Dtnesu in humans need to be established through clinical trials. Finally, the potential use of 5-Dtnesu in combination with other drugs for the treatment of metabolic disorders should be explored.
合成法
The synthesis of 5-Dtnesu involves several chemical reactions, including the condensation of 2,4-dinitrophenylhydrazine with 4-bromobenzaldehyde to form the intermediate compound, which is then subjected to a series of reactions to yield the final product. The process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-Dtnesu has been extensively studied for its potential therapeutic applications in metabolic disorders. Several preclinical studies have demonstrated its ability to stimulate insulin secretion, enhance glucose tolerance, and improve lipid metabolism in animal models of diabetes and obesity. Moreover, it has been shown to increase the secretion of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which play a crucial role in glucose homeostasis.
特性
CAS番号 |
114522-13-3 |
|---|---|
製品名 |
5-Dtnesu |
分子式 |
C46H44N4O14S |
分子量 |
908.9 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate |
InChI |
InChI=1S/C46H44N4O14S/c1-59-38-20-12-34(13-21-38)46(33-6-4-3-5-7-33,35-14-22-39(60-2)23-15-35)62-30-40-43(64-65(57,58)29-26-32-10-18-37(19-11-32)50(55)56)42(51)44(63-40)48-27-24-41(47-45(48)52)61-28-25-31-8-16-36(17-9-31)49(53)54/h3-24,27,40,42-44,51H,25-26,28-30H2,1-2H3/t40-,42-,43-,44-/m1/s1 |
InChIキー |
ZDSKUWRANBGSEL-QQIQMRLBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
同義語 |
5'-O-dimethoxytrityl-O(4)-4-nitrophenylethyl-2'-O-4-nitrophenylethylsulfonyluridine 5-DTNESU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



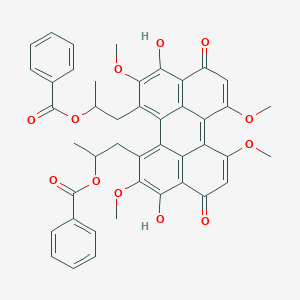
![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
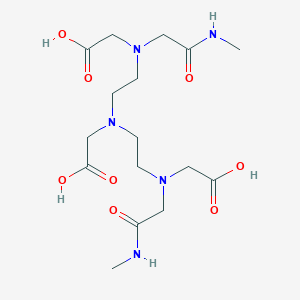
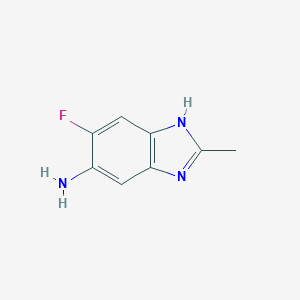
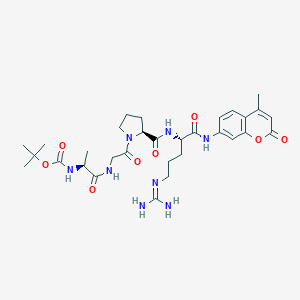
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
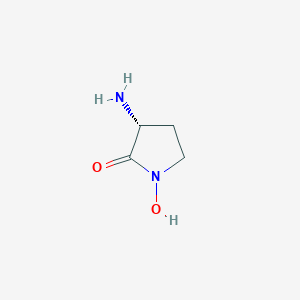
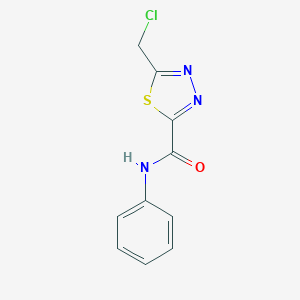
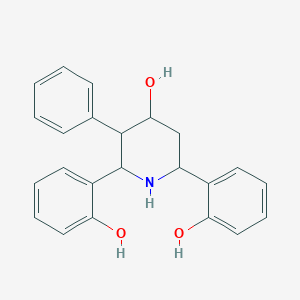
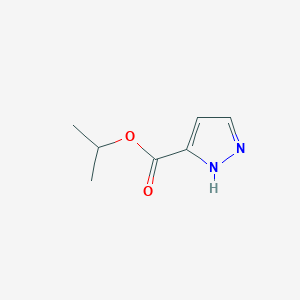
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
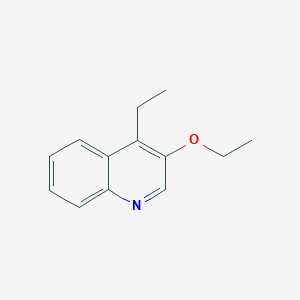
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
